(2,4,5-Trimethylthiophen-3-yl)boronic acid
Overview
Description
“(2,4,5-Trimethylthiophen-3-yl)boronic acid” is a chemical compound . It is a type of boronic acid, which are organic compounds related to boric acid where one of the three hydroxyl groups is replaced by an alkyl or aryl group .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized through various methods. One common method involves the addition of organometallic reagents to boranes . Another approach involves the reaction of triarylboranes with a ligand .Molecular Structure Analysis
The molecular structure of boronic acids, such as “this compound”, typically consists of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups . The exact molecular structure of “this compound” could not be found in the available resources.Chemical Reactions Analysis
Boronic acids are known for their wide applications in chemical reactions. They are used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . They can also participate in other types of reactions, such as the formation of biologically active molecules .Physical and Chemical Properties Analysis
Boronic acids are known for their unique properties as mild organic Lewis acids. They are generally stable and easy to handle . The specific physical and chemical properties of “this compound” could not be found in the available resources.Mechanism of Action
The mechanism of action of boronic acids involves the formation of reversible tetrahedral bonds with substrates such as enzymes, saccharides, and nucleic acids . This property makes them useful in various applications in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Safety and Hazards
Future Directions
Boronic acids, including “(2,4,5-Trimethylthiophen-3-yl)boronic acid”, have potential for further exploration in various fields. They have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The recent progress of iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries suggests potential future directions for boronic acids .
Properties
IUPAC Name |
(2,4,5-trimethylthiophen-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BO2S/c1-4-5(2)11-6(3)7(4)8(9)10/h9-10H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JECYWGUGFQNQNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1C)C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726046 | |
Record name | (2,4,5-Trimethylthiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204763-24-5 | |
Record name | (2,4,5-Trimethylthiophen-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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